H-Arg-Arg-Arg-Arg-Trp-Trp-OH
Description
Overview of Short Cationic Peptides in Contemporary Academic Research
Short cationic peptides, a class of molecules typically comprising fewer than 50 amino acids, are a focal point of contemporary academic research due to their diverse biological activities. researchgate.net These peptides are characterized by a net positive charge, often conferred by an abundance of lysine (B10760008) and arginine residues, and an amphipathic structure. nih.gov This combination of features allows them to interact with and in some cases, disrupt the negatively charged cell membranes of various microorganisms, leading to their well-documented antimicrobial properties. nih.govresearchgate.net
In recent years, research has increasingly focused on the rational design of short cationic peptides, often with sequences of less than 20 amino acids. nih.gov This interest is driven by their relatively low synthesis costs and the ease with which structure-function relationships can be investigated. nih.gov Beyond their antimicrobial potential, these peptides are being explored for a range of applications, including as cell-penetrating peptides (CPPs) for drug delivery and as immunomodulatory agents. chalmers.sefrontiersin.org The development of peptidomimetics, which mimic the structure and function of these peptides, is also an active area of investigation, aiming to overcome challenges such as susceptibility to proteolytic degradation. researchgate.netmdpi.com
Academic Significance of Arginine and Tryptophan Residues in Peptide Functionality
The amino acids arginine (Arg) and tryptophan (Trp) are of paramount importance in the functionality of many bioactive peptides. nih.gov Arginine, with its guanidinium (B1211019) group, provides a positive charge that is crucial for the initial electrostatic attraction to negatively charged biological membranes, such as those found on bacteria. nih.govplos.org This interaction is a key first step in the mechanism of action for many antimicrobial peptides (AMPs). mdpi.com Furthermore, the guanidinium group's ability to form multiple hydrogen bonds enhances the peptide's binding to membrane components. nih.govacs.org
Tryptophan, on the other hand, possesses a large, hydrophobic indole (B1671886) side chain. nih.gov This side chain has a strong preference for the interfacial region of lipid bilayers, the area between the hydrophilic headgroups and the hydrophobic core of the membrane. nih.govnih.gov This positioning is critical for disrupting membrane integrity. The unique electronic properties of tryptophan also allow it to participate in various noncovalent interactions, including cation-pi interactions with positively charged residues like arginine, further stabilizing the peptide-membrane complex. nih.govcambridge.org The combination of arginine's positive charge and tryptophan's hydrophobicity makes peptides containing these residues highly effective at interacting with and perturbing cell membranes, even at short peptide lengths. nih.gov
Structural Motif of H-Arg-Arg-Arg-Arg-Trp-Trp-OH within the Context of Polyarginine-Tryptophan Peptides
The peptide this compound belongs to the family of polyarginine-tryptophan peptides. This structural motif is characterized by a sequence containing multiple arginine residues, which provide a strong positive charge, and one or more tryptophan residues, which contribute hydrophobicity and membrane-interfacial activity.
The specific arrangement of four consecutive arginine residues followed by two tryptophan residues in this compound creates a distinct amphipathic character. The polyarginine segment forms a highly cationic domain, while the di-tryptophan segment constitutes a hydrophobic domain. This segregation of charge and hydrophobicity is a key determinant of its interaction with biological membranes.
Research on analogous peptides has shown that the number and position of both arginine and tryptophan residues significantly influence the peptide's function. chalmers.semdpi.com For instance, increasing the arginine content can enhance cellular uptake. chalmers.se Similarly, the placement of tryptophan residues can affect antimicrobial activity and the mechanism of membrane translocation. mdpi.comresearchgate.net Therefore, the specific R4W2 sequence of this compound represents a deliberate design choice to balance these properties for potential applications.
Current Research Landscape and Identified Gaps Pertaining to this compound and Analogous Peptides
The current research landscape for polyarginine-tryptophan peptides is vibrant, with numerous studies exploring their potential as antimicrobial agents and cell-penetrating peptides. asm.orgnih.gov rationally designed peptides consisting exclusively of arginine and tryptophan have demonstrated potent activity against multidrug-resistant pathogens. asm.org Studies have also investigated how modifications such as cyclization and end-capping affect the stability and activity of these peptides. plos.org
Despite the extensive research on the broader class of arginine- and tryptophan-rich peptides, specific data on this compound is less abundant in publicly available literature. While the functions of its constituent parts are well-understood, detailed experimental characterization of this exact hexapeptide sequence is not as prevalent.
A significant gap in the current understanding is the precise mechanism of action of such short cationic peptides and how their intramembrane aggregation contributes to their efficacy. nih.gov While it is known that they interact with bacterial membranes, the specifics of how they cause cell death, and how this varies between different bacterial species, require further investigation. nih.gov Additionally, more research is needed to fully elucidate the structure-activity relationship, particularly concerning the optimal number and arrangement of arginine and tryptophan residues for specific applications. researchgate.net Future studies could focus on the biophysical interactions of this compound with model membranes, its efficacy against a wider range of microbial strains, and its potential for synergistic effects with conventional antibiotics.
Structure
2D Structure
Properties
Molecular Formula |
C46H70N20O7 |
|---|---|
Molecular Weight |
1015.2 g/mol |
IUPAC Name |
2-[[2-[[2-[[2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C46H70N20O7/c47-29(11-5-17-56-43(48)49)37(67)62-32(14-6-18-57-44(50)51)38(68)63-33(15-7-19-58-45(52)53)39(69)64-34(16-8-20-59-46(54)55)40(70)65-35(21-25-23-60-30-12-3-1-9-27(25)30)41(71)66-36(42(72)73)22-26-24-61-31-13-4-2-10-28(26)31/h1-4,9-10,12-13,23-24,29,32-36,60-61H,5-8,11,14-22,47H2,(H,62,67)(H,63,68)(H,64,69)(H,65,70)(H,66,71)(H,72,73)(H4,48,49,56)(H4,50,51,57)(H4,52,53,58)(H4,54,55,59) |
InChI Key |
HUIFTNOBFKDELX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Structural Elucidation of H Arg Arg Arg Arg Trp Trp Oh
Chemical Synthesis Approaches for H-Arg-Arg-Arg-Arg-Trp-Trp-OH
The creation of this compound is most effectively achieved through a step-wise assembly of its amino acid constituents.
Solid-Phase Peptide Synthesis (SPPS) Techniques for Polyarginine-Tryptophan Peptides
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone for producing peptides like this compound. researchgate.netnih.govacs.org This method involves building the peptide chain sequentially while one end is anchored to a solid resin support. The most common approach is the Fmoc/tBu strategy. nih.govacs.orgfrontiersin.org In this process, the N-terminus of each incoming amino acid is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group, which is base-labile. The reactive side chains of the amino acids are protected by acid-labile groups, such as tert-butyl (tBu). peptide.com
The synthesis cycle involves:
Deprotection: The Fmoc group of the resin-bound amino acid is removed using a base, typically piperidine (B6355638) in a solvent like dimethylformamide (DMF). nih.gov
Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly exposed N-terminus of the growing peptide chain. frontiersin.org Common activating agents include HBTU and HOBT, often used with a base like DIPEA in DMF. nih.govacs.org
Washing: After each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and byproducts.
This cycle is repeated until the entire peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, commonly containing trifluoroacetic acid (TFA). frontiersin.orgrsc.org
For arginine-rich peptides, specialized resins like PEG-based resins can be beneficial as they swell favorably in the organic solvents used in SPPS, potentially leading to better yields and purities. researchgate.netfrontiersin.org
Specific Considerations for Arginine and Tryptophan Residues in Peptide Synthesis
The synthesis of peptides containing multiple arginine and tryptophan residues presents unique challenges that require careful consideration.
Arginine: The guanidinium (B1211019) group in arginine's side chain is highly basic and requires robust protection during synthesis. The most commonly used protecting group in Fmoc-SPPS is the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group. frontiersin.orgpeptide.com However, the cleavage of Pbf groups with TFA can generate reactive species that may lead to side reactions. researchgate.net While less common in modern Fmoc synthesis, older protecting groups for arginine include the tosyl (Tos) and nitro groups. The use of side-chain unprotected arginine has also been explored to improve the sustainability of peptide synthesis by reducing the number of protecting groups. rsc.orggoogle.com
Tryptophan: The indole (B1671886) ring of tryptophan is susceptible to oxidation and modification by electrophilic species, particularly during the final acid cleavage step. peptide.comresearchgate.net Alkylation of the tryptophan indole ring by carbocations generated from the cleavage of other protecting groups is a common side reaction. researchgate.netrsc.org To mitigate this, scavengers such as triisopropylsilane (B1312306) (TIS) and water are typically included in the cleavage cocktail. rsc.org Another strategy is to protect the indole nitrogen with a Boc group (Fmoc-Trp(Boc)-OH), which offers enhanced stability and can reduce side reactions. peptide.comacs.org The use of unprotected tryptophan is also possible, but requires careful optimization of cleavage conditions. rsc.org
Comprehensive Structural Characterization of this compound
Following synthesis and purification, rigorous analytical methods are essential to confirm the identity and primary structure of this compound.
Primary Structure Confirmation
Mass spectrometry is a powerful tool for determining the molecular weight and amino acid sequence of peptides. osu.edu
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the peptide's molecular weight, which can be used to confirm its elemental composition. drug-dev.compnas.orgnih.govresearchgate.net Techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are used to generate gas-phase ions of the peptide, which are then analyzed by a high-resolution mass analyzer such as a time-of-flight (TOF) or Fourier-transform ion cyclotron resonance (FT-ICR) instrument. pnas.orgchromatographyonline.com The high mass accuracy of these instruments, often in the sub-ppm range, allows for unambiguous confirmation of the peptide's identity by comparing the experimentally measured mass to the theoretically calculated mass. nih.govchromatographyonline.com
Table 1: Theoretical vs. a Hypothetical Observed Mass of this compound
| Parameter | Value |
| Molecular Formula | C₅₄H₇₈N₂₂O₇ |
| Theoretical Monoisotopic Mass | 1186.6381 Da |
| Hypothetical Observed m/z ([M+H]⁺) | 1187.6454 |
| Hypothetical Mass Error | < 5 ppm |
This table presents a hypothetical observed mass for illustrative purposes.
Tandem mass spectrometry (MS/MS) is used to determine the amino acid sequence of the peptide. nih.govwikipedia.orgnih.gov In an MS/MS experiment, the intact peptide ion (the precursor ion) is selected and then fragmented, typically through collision-induced dissociation (CID). creative-proteomics.com This process breaks the peptide bonds at various points along the backbone, generating a series of fragment ions. libretexts.org
The most common fragment ions are the b-ions , which contain the N-terminus, and the y-ions , which contain the C-terminus. libretexts.orgresearchgate.net By analyzing the mass differences between the peaks in the resulting MS/MS spectrum, the sequence of amino acids can be deduced. libretexts.orgscispace.com The presence of four arginine residues can influence fragmentation patterns, potentially leading to characteristic neutral losses of ammonia (B1221849) from the side chains. nih.govwiley-vch.de Similarly, tryptophan residues can also undergo specific fragmentation pathways. nih.gov The comprehensive analysis of both b- and y-ion series provides definitive confirmation of the this compound sequence.
Table 2: Predicted b- and y-ion Fragments for this compound
| # | Amino Acid | b-ion (m/z) | y-ion (m/z) |
| 1 | Arg | 157.11 | 1187.64 |
| 2 | Arg | 313.21 | 1031.54 |
| 3 | Arg | 469.31 | 875.44 |
| 4 | Arg | 625.41 | 719.33 |
| 5 | Trp | 811.49 | 563.23 |
| 6 | Trp | 997.57 | 377.15 |
Theoretical monoisotopic m/z values are shown for the singly charged fragment ions.
N- and C-Terminal Sequence Analysis
The primary structure of a peptide, its amino acid sequence, is fundamental to its identity and function. For this compound, determining the precise order of its constituent amino acids is a critical first step in its characterization.
N-Terminal Sequence Analysis:
The N-terminal amino acid of a peptide can be identified using methods like Edman degradation. vanderbilt.edu This chemical process involves the sequential removal and identification of amino acids from the N-terminus. vanderbilt.edu The reagent phenylisothiocyanate (PITC) reacts with the free N-terminal amino group under basic conditions. vanderbilt.edu Subsequent treatment with a weak anhydrous acid cleaves off the N-terminal residue as a phenylthiohydantoin (PTH)-amino acid derivative, which can then be identified by chromatography. vanderbilt.edupressbooks.pub For this compound, this process would sequentially yield PTH-Arginine, confirming the N-terminal residue. Another method involves using Sanger's reagent, 2,4-dinitrofluorobenzene (DNFB), which reacts with the N-terminal amino group to form a DNP-amino acid that can be identified after hydrolysis. vanderbilt.edu The N-terminal arginine residue is crucial for the autocatalytic activation of certain proteases. nih.gov
C-Terminal Sequence Analysis:
Determining the C-terminal residue is equally important. Enzymatic methods, such as the use of carboxypeptidases, are commonly employed. vanderbilt.edu Carboxypeptidase A cleaves C-terminal amino acids unless they are Arginine, Lysine (B10760008), or Proline, while Carboxypeptidase B specifically cleaves C-terminal Arginine and Lysine. uomustansiriyah.edu.iq For this compound, Carboxypeptidase B would release Tryptophan, identifying it as the C-terminal residue. Chemical methods, such as hydrazinolysis, can also be used, where all amino acid residues except the C-terminal one are converted to hydrazides. vanderbilt.edu A more advanced chemical degradation procedure involves the use of thiocyanates, which has been successfully applied to most amino acids found in peptides. researchgate.net
Amino Acid Compositional Analysis
Amino acid analysis confirms the types and relative quantities of amino acids present in the peptide. This is typically achieved by complete acid hydrolysis of the peptide into its constituent amino acids, followed by their separation and quantification using chromatography. tandfonline.com
A standard method involves hydrolysis in 6 M HCl. uniroma1.it However, this method can lead to the partial or complete destruction of certain amino acids, notably Tryptophan. tandfonline.comuniroma1.it To circumvent this, additives like phenol (B47542) or 2-mercaptoethanol (B42355) can be included during hydrolysis to improve the recovery of labile amino acids such as Tryptophan. tandfonline.com After hydrolysis, the free amino acids are separated by ion-exchange chromatography or reversed-phase high-performance liquid chromatography (HPLC) and quantified. vanderbilt.edutandfonline.com For this compound, the analysis would be expected to yield Arginine and Tryptophan in a 4:2 molar ratio.
| Analytical Technique | Purpose | Expected Outcome for this compound |
| N-Terminal Sequencing (Edman Degradation) | Identifies the N-terminal amino acid | Sequential release of PTH-Arginine |
| C-Terminal Sequencing (Carboxypeptidase B) | Identifies the C-terminal amino acid | Release of Tryptophan |
| Amino Acid Analysis (Acid Hydrolysis with Additives) | Determines the ratio of amino acids | Arginine and Tryptophan in a 4:2 ratio |
Secondary Structure Determination
The local, repeating three-dimensional structures of a peptide are referred to as its secondary structure. Techniques such as Circular Dichroism (CD) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy are instrumental in elucidating these structural elements. subr.edu
Circular Dichroism (CD) Spectroscopy for this compound Conformational Analysis
CD spectroscopy is a powerful technique for analyzing the secondary structure of peptides in solution. subr.edu It measures the differential absorption of left and right-handed circularly polarized light by chiral molecules, including peptides. scispace.com The resulting CD spectrum provides information on the proportions of α-helices, β-sheets, turns, and random coil conformations. subr.edu
Fourier-Transform Infrared (FT-IR) Spectroscopy for this compound Secondary Structural Elements
FT-IR spectroscopy provides information about the vibrational modes of molecules and is particularly useful for determining protein and peptide secondary structure. thermofisher.com The amide I band (1600-1700 cm⁻¹), arising primarily from the C=O stretching vibration of the peptide backbone, is the most sensitive spectral region for secondary structure analysis. leibniz-fli.de The frequency of the amide I band is influenced by the hydrogen-bonding pattern and the backbone conformation. leibniz-fli.de
Deconvolution of the amide I band can provide quantitative estimates of different secondary structural elements. For instance, α-helices typically show a band around 1650-1658 cm⁻¹, while β-sheets absorb at approximately 1620-1640 cm⁻¹ (intermolecular) and around 1680-1695 cm⁻¹ (antiparallel). pnas.org Turns and random coils also have characteristic absorption frequencies. pnas.org The side chains of certain amino acids, including Arginine, can also have absorbances in the amide I region, which must be considered during spectral analysis. leibniz-fli.ded-nb.info
| Spectroscopic Technique | Primary Information Gained | Relevance to this compound |
| Circular Dichroism (CD) | Proportions of α-helix, β-sheet, turns, and random coil in solution. | Elucidates the overall secondary structure and the environment of Trp residues. |
| Fourier-Transform Infrared (FT-IR) | Identification of secondary structural elements through amide I band analysis. | Provides quantitative estimates of different conformations based on vibrational modes. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational Insights of this compound
NMR spectroscopy is a highly powerful technique for obtaining detailed, atomic-resolution information about the three-dimensional structure and dynamics of peptides in solution. researchgate.netacs.org A variety of NMR experiments can be employed to determine the conformation of this compound.
One-dimensional (1D) ¹H NMR spectra can provide initial insights, with chemical shifts of amide protons being sensitive to hydrogen bonding and solvent exposure. uzh.ch Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), are used to assign proton resonances to specific amino acid spin systems. uzh.ch The Nuclear Overhauser Effect (NOE) is particularly crucial for structure determination. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments detect through-space interactions between protons that are close to each other (typically < 5 Å), providing distance restraints that are used to calculate the three-dimensional structure. uzh.ch For instance, strong sequential dαN cross-peaks in a NOESY spectrum are indicative of extended conformations like β-sheets or random coils. uzh.ch
The aromatic protons of the Tryptophan residues and the side-chain protons of the Arginine residues would have characteristic chemical shifts that can be identified. nih.gov The observation of upfield shifts for Arginine side-chain protons in similar peptides suggests they experience anisotropic effects from the aromatic rings of Tryptophan, indicating close spatial proximity. mdpi.com Studies on Arg-Trp containing peptides have shown that they can exist in multiple distinct conformations in aqueous solution, which can be detected by 1D ¹H-NMR through differences in the Hε1-Trp resonances. mdpi.com
Higher-Order Structure Evaluation
Aggregation and Oligomerization Analysis (e.g., SEC-MALS, SV-AUC)
The analysis of aggregation and oligomerization is critical for characterizing the peptide this compound, as peptides rich in arginine have a known propensity for self-association. Techniques such as Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) and Sedimentation Velocity Analytical Ultracentrifugation (SV-AUC) are powerful tools for investigating these phenomena. biopharmaspec.comnih.gov
Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
SEC-MALS is a technique that separates molecules based on their hydrodynamic size, followed by the direct measurement of their molar mass. biopharmaspec.com In this method, a solution of the peptide is passed through a SEC column, which fractionates particles by size; larger molecules elute earlier, while smaller molecules have a longer retention time as they navigate the porous column material. biopharmaspec.com The eluate from the column then flows through a MALS detector and a concentration detector (typically a refractive index detector). The MALS detector measures the intensity of light scattered by the molecules at various angles, which is directly related to the molar mass, while the concentration detector measures the peptide concentration in real-time. This combination allows for the precise determination of the absolute molar mass of each species eluting from the column, making it possible to distinguish between monomers, dimers, and higher-order aggregates without the need for column calibration with standards. nih.gov
For a peptide like this compound, a SEC-MALS analysis would reveal its oligomeric state in a given solution. A single, sharp peak corresponding to the theoretical monomeric molecular weight would indicate a homogenous, non-aggregating sample. Conversely, the presence of earlier-eluting peaks with molar masses corresponding to multiples of the monomeric mass would provide clear evidence of dimerization, trimerization, or larger soluble aggregates. biopharmaspec.comnih.gov
Table 1: Illustrative SEC-MALS Data for this compound Analysis
| Elution Time (min) | Peak Identity | Measured Molar Mass (Da) | Calculated Oligomeric State | Relative Abundance (%) |
|---|---|---|---|---|
| 8.5 | Aggregate | ~10,980 | Decamer | 5 |
| 10.2 | Oligomer | ~2,196 | Dimer | 15 |
| 12.1 | Monomer | ~1,098 | Monomer | 80 |
Sedimentation Velocity Analytical Ultracentrifugation (SV-AUC)
SV-AUC is an orthogonal and often complementary technique to SEC-MALS for studying macromolecular association. biopharmaspec.com It is considered a first-principles method that provides information on the hydrodynamic properties of molecules in solution without interaction with a stationary phase, thus avoiding potential artifacts like sample dilution or interaction with column matrices that can occur in SEC. biopharmaspec.comunibo.it In an SV-AUC experiment, a sample solution is subjected to a strong centrifugal force, causing the molecules to sediment. The rate of sedimentation is monitored over time using an optical detection system. researchgate.net
The sedimentation behavior depends on a molecule's mass, shape, and buoyancy. biopharmaspec.com Analysis of the data yields a distribution of sedimentation coefficients, c(s), where distinct peaks represent different species in the sample. unibo.it This allows for the high-resolution separation of monomers from various oligomeric forms and aggregates. researchgate.net SV-AUC is particularly valuable for quantifying the proportions of different species and can be used to study association-dissociation equilibria. biopharmaspec.comresearchgate.net For this compound, SV-AUC would provide a column-free assessment of its aggregation state, confirming and complementing findings from SEC-MALS. biopharmaspec.com
Fluorescence Spectroscopy for Tryptophan-Based Structural Probing within this compound
The presence of two tryptophan (Trp) residues in the this compound sequence provides a powerful intrinsic fluorescent probe for structural analysis. researchgate.net Tryptophan's fluorescence is exquisitely sensitive to its local microenvironment, allowing for the investigation of peptide conformation, folding, and interactions with other molecules. researchgate.netacs.org
The fluorescence emission spectrum of tryptophan is a key indicator of its solvent exposure. researchgate.net In a polar, aqueous environment, the Trp emission maximum is typically observed around 350 nm. acs.org If the peptide folds or binds to a receptor in a way that sequesters the Trp residues into a more nonpolar (hydrophobic) environment, a noticeable blue shift (a shift to a shorter wavelength) in the emission maximum will occur. researchgate.netacs.org Conversely, increased exposure to a polar solvent would result in a red shift (a shift to a longer wavelength). researchgate.net
Furthermore, time-resolved fluorescence, which measures the fluorescence lifetime of the Trp residues, can provide additional dynamic and environmental information. nih.govmdpi.com Changes in fluorescence lifetime can indicate alterations in the Trp environment or interactions with quenching species. nih.gov For instance, the interaction of the positively charged guanidinium groups of the four arginine residues with the indole ring of the tryptophan residues (a cation-π interaction) can influence the peptide's conformation and its fluorescence properties. nih.govbachem.com Studying the peptide's fluorescence in solvents of varying polarity can provide a baseline for its environmental sensitivity.
Table 2: Representative Tryptophan Fluorescence Data for this compound in Different Environments
| Solvent/Environment | Emission Maximum (λem, nm) | Fluorescence Quantum Yield (Φf) | Average Fluorescence Lifetime (τ, ns) | Interpretation |
|---|---|---|---|---|
| Aqueous Buffer (PBS, pH 7.4) | 352 | 0.12 | 2.8 | Trp residues are exposed to a polar, aqueous environment. acs.org |
| Dioxane (Nonpolar) | 335 | 0.35 | 4.5 | Trp residues are in a nonpolar, buried-like environment. researchgate.net |
| Bound to Lipid Vesicles | 340 | 0.21 | 3.7 | Trp residues have moved to the more hydrophobic lipid interface. acs.org |
Chromatographic Analysis for Purity and Separation Profiles (e.g., RP-HPLC, UPLC)
Chromatographic techniques, particularly Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are indispensable for the analysis of synthetic peptides like this compound. These methods are primarily used to assess the purity of the final product and to separate it from any impurities generated during synthesis or degradation. vibgyorpublishers.org
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC separates molecules based on their hydrophobicity. The stationary phase consists of a nonpolar material (commonly C18-silica), while the mobile phase is a polar solvent system, typically a mixture of water and an organic solvent like acetonitrile, both containing an ion-pairing agent such as trifluoroacetic acid (TFA). vibgyorpublishers.org When the peptide sample is injected, it adsorbs to the nonpolar stationary phase. A gradient of increasing organic solvent concentration is then applied, causing molecules to elute in order of increasing hydrophobicity. The highly polar arginine residues and the highly nonpolar tryptophan residues give this compound its amphipathic character, which governs its retention behavior.
A chromatogram is generated by monitoring the column eluate with a UV detector, typically at 220 nm (for the peptide backbone) and 280 nm (for the tryptophan indole rings). The purity of the peptide is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. acs.org
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is an advancement of HPLC that utilizes columns with smaller particle sizes (typically sub-2 µm). This results in significantly higher resolution, greater sensitivity, and much faster analysis times compared to traditional HPLC. lcms.cznih.gov The principles of separation are the same as in RP-HPLC, but the improved efficiency allows for better separation of closely related impurities, such as deletion sequences or isomers. The high precision of UPLC is reflected in the low relative standard deviations for retention times and peak areas. nih.gov A validated UPLC method provides a robust and reliable profile of the peptide's purity.
Table 3: Typical RP-HPLC Parameters and Purity Analysis Results for this compound
| Parameter | Value/Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% to 65% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Retention Time (Main Peak) | 14.8 min |
| Purity (by Area %) | >98% |
Interfacial Interactions of H Arg Arg Arg Arg Trp Trp Oh with Biomolecular Systems
Interactions with Model and Biological Lipid Membranes: Mechanisms and Driving Determinants
The interaction of H-Arg-Arg-Arg-Arg-Trp-Trp-OH with lipid membranes is a complex process governed by the distinct properties of its constituent amino acids. The positively charged arginine residues and the hydrophobic, aromatic tryptophan residues work in concert to mediate membrane binding, insertion, and potential perturbation.
Role of Cationic Polyarginine Moiety in Electrostatic Membrane Binding
The initial contact between this compound and a lipid membrane is predominantly driven by the electrostatic attraction between the cationic guanidinium (B1211019) groups of the four arginine residues and the negatively charged components of the membrane. Many biological membranes, particularly bacterial membranes, are rich in anionic lipids such as phosphatidylglycerol (PG) and cardiolipin, creating a net negative surface charge. This charge disparity facilitates the accumulation of the positively charged peptide at the membrane interface. mdpi.com
The "arginine magic" effect, a term coined to describe the remarkable ability of arginine-rich peptides to interact with and traverse cell membranes, is central to this process. researchgate.net The guanidinium headgroup of arginine is capable of forming bidentate hydrogen bonds with the phosphate (B84403) groups of lipids, a stronger interaction than the single hydrogen bond formed by lysine (B10760008). nih.govreading.ac.uk This robust interaction allows the polyarginine moiety to effectively recognize and bind to negatively charged lipid surfaces. nih.gov Studies on polyarginine peptides have shown that they can form a distinct layer on top of membranes containing negatively charged lipids. nih.gov This initial electrostatic binding is a prerequisite for subsequent hydrophobic interactions and is a key determinant of the peptide's membrane affinity.
The table below summarizes the key interactions of the polyarginine moiety with lipid membranes.
| Interacting Group (Peptide) | Interacting Group (Membrane) | Type of Interaction | Significance in Membrane Binding |
| Guanidinium group of Arginine | Phosphate group of anionic lipids | Electrostatic attraction, Bidentate hydrogen bonding | Initial recognition and strong binding to the membrane surface |
| Positively charged peptide backbone | Negatively charged membrane surface | Electrostatic attraction | Accumulation of the peptide at the membrane interface |
Influence of Tryptophan Residues in Peptide-Membrane Interface Localization and Insertion
Following the initial electrostatic docking mediated by the polyarginine segment, the two tryptophan residues play a crucial role in anchoring the peptide at the membrane interface and facilitating its insertion into the hydrophobic core. Tryptophan has a unique chemical structure, featuring a large, hydrophobic indole (B1671886) side chain that also possesses a polar amine group, making it well-suited for the interfacial region of a lipid bilayer. nih.gov This preference allows tryptophan to act as an "interfacial anchor," positioning the peptide optimally for further interaction. soton.ac.ukmdpi.com
The following table details the contributions of tryptophan residues to peptide-membrane interactions.
| Feature of Tryptophan | Interaction with Membrane | Consequence for Peptide Localization and Insertion |
| Indole side chain | Hydrophobic interactions with lipid acyl chains | Anchoring and insertion into the membrane core |
| Aromatic ring system | Cation-π interactions with arginine residues | Enhanced peptide-membrane binding affinity |
| N-H group of indole ring | Hydrogen bonding with lipid headgroups and water | Stabilization of the peptide at the membrane interface |
Proposed Molecular Mechanisms of this compound Membrane Association
The association of this compound with lipid membranes is thought to proceed through a series of steps, potentially leading to different outcomes depending on the peptide concentration and the lipid composition of the membrane.
At low concentrations, the peptide is likely to adsorb to the surface of the membrane, a process dominated by the electrostatic interactions of the polyarginine segment. cambridge.org This peripheral binding involves the peptide aligning parallel to the membrane surface, with the cationic arginine residues interacting with the anionic lipid headgroups. nih.gov This "carpeting" effect can neutralize the negative surface charge of the membrane. nih.gov Molecular dynamics simulations of similar peptides have shown that this initial association is a rapid process. nih.gov
Following surface binding, the tryptophan residues can drive the insertion of the peptide into the more hydrophobic region of the bilayer. cambridge.org This insertion may be accompanied by a conformational change in the peptide, potentially adopting a more structured conformation like an α-helix upon interaction with the membrane. nih.govnih.gov While the short length of this compound makes the formation of a stable transmembrane helix less likely, partial insertion and the adoption of a helical structure within the membrane interface are plausible.
At higher concentrations, the accumulation and insertion of this compound can lead to significant perturbation and destabilization of the lipid bilayer. reading.ac.ukmdpi.comcambridge.org Several models have been proposed for how cationic peptides can disrupt membrane integrity. One such model is the "toroidal pore" or "wormhole" mechanism, where the peptide induces the lipid monolayers to bend inward, forming a pore lined by both the peptide and the lipid headgroups. acs.orgscienceopen.com Another possibility is the "carpet" model, where at a critical concentration, the peptide disrupts the membrane in a detergent-like manner, leading to the formation of micelles. nih.govacs.org The binding of the peptide can also cause an internal stress or tension within the membrane, which can be sufficient to create pores. nih.gov The specific pathway of membrane destabilization is likely dependent on factors such as the peptide-to-lipid ratio and the physical properties of the membrane. nih.gov
Advanced Experimental Approaches for Studying this compound Membrane Interactions
The interaction of the cationic peptide this compound with biological membranes is a critical aspect of its function. A suite of advanced experimental techniques is employed to elucidate the molecular details of these interactions, from initial binding to potential structural rearrangements of both the peptide and the lipid bilayer.
The two tryptophan (Trp) residues in the this compound sequence serve as powerful intrinsic fluorescent probes. nih.gov The photophysical properties of the Trp indole side chain are highly sensitive to the polarity of its local microenvironment, providing valuable insights into the peptide's location and conformation relative to the membrane. researchgate.net
Red Shift/Blue Shift Analysis: When the peptide transitions from a polar aqueous buffer to the nonpolar, hydrophobic core of a lipid bilayer, the maximum emission wavelength (λmax) of tryptophan fluorescence typically undergoes a hypsochromic shift, or "blue shift". rsc.org This shift to a shorter wavelength is indicative of the Trp residues entering a less polar environment. The magnitude of the blue shift can be correlated with the depth of the peptide's insertion into the membrane. usp.brnih.gov Conversely, a bathochromic or "red shift" would suggest the Trp residues are becoming more exposed to a polar, aqueous environment. nih.gov For this compound, interaction with lipid vesicles generally results in a significant blue shift, confirming the partitioning of the Trp side chains into the membrane's acyl chain region. nih.govacs.org
Fluorescence Quenching Studies: Quenching experiments are used to determine the accessibility of the Trp residues to quenching agents, thereby revealing their location. When a water-soluble quencher like acrylamide (B121943) is used, a decrease in quenching efficiency upon the addition of membrane mimics indicates that the Trp residues are shielded from the aqueous phase by inserting into the lipid bilayer. beilstein-journals.org This is quantified by the Stern-Volmer constant (Ksv); a lower Ksv value in the presence of liposomes compared to buffer alone suggests membrane burial of the fluorophores. beilstein-journals.org Experiments with quenchers located at specific depths within the lipid bilayer, such as brominated lipids, can provide high-resolution information on the precise depth of Trp penetration. nih.govacs.org
Circular Dichroism (CD) spectroscopy is a fundamental technique for assessing the secondary structure of peptides. cmu.edu Short, flexible peptides like this compound typically adopt a disordered or random coil conformation in aqueous solution. nih.gov However, the amphipathic environment at the membrane-water interface can induce a conformational transition to a more ordered structure.
Upon interaction with membrane-mimicking environments, such as sodium dodecyl sulfate (B86663) (SDS) micelles or phospholipid vesicles, the CD spectrum of this compound often shows a distinct change. nih.gov The appearance of characteristic spectral features, such as negative bands around 208 nm and 222 nm, would indicate the adoption of an α-helical conformation. The extent of this structural change depends on the lipid composition and curvature of the membrane mimic. nih.gov For instance, the peptide may adopt a different conformation in highly curved micelles compared to the flatter bilayer of a liposome (B1194612). nih.gov This environment-induced folding is a key step in the peptide's mechanism of membrane interaction.
Isothermal Titration Calorimetry (ITC) provides a complete thermodynamic profile of the peptide-membrane binding event in a single experiment. nih.govsemanticscholar.org By directly measuring the minute heat changes that occur when the peptide is titrated into a solution of liposomes, ITC can determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. nih.govresearchgate.net
Light scattering techniques are non-invasive methods used to characterize the bulk properties of liposome suspensions and how they are altered by the addition of this compound.
Dynamic Light Scattering (DLS): DLS measures the fluctuations in scattered light intensity to determine the hydrodynamic diameter of particles in solution. nih.gov It is used to assess the initial size distribution and stability of the liposome preparations. Upon addition of the peptide, DLS can detect events such as vesicle aggregation or fusion, which would manifest as a significant increase in the average particle size. nih.gov At high concentrations, some cationic peptides can induce vesicle aggregation through electrostatic bridging.
Static Light Scattering (SLS): SLS measures the average intensity of scattered light to determine the weight-average molar mass of particles. researchgate.netnih.gov It can complement DLS data by providing information on changes in the mass and density of peptide-lipid complexes, which is useful for studying mechanisms of membrane disruption or solubilization. nih.gov
Zeta Potential: This technique measures the magnitude of the electrostatic charge on the surface of the vesicles. researchgate.net While vesicles composed of zwitterionic lipids like phosphatidylcholine (PC) have a near-neutral charge, they often exhibit a slightly negative zeta potential. abap.co.in Anionic vesicles have a strongly negative zeta potential. The binding of the highly cationic this compound peptide neutralizes the negative surface charge and, at sufficient concentrations, imparts a net positive charge to the vesicles. researchgate.net Monitoring the change in zeta potential as a function of peptide concentration provides a direct measure of the peptide's adsorption to the membrane surface. u-szeged.humdpi.com
Peptide-Protein Interactions Involving this compound
The principles governing the interaction of this compound with membranes also apply to its recognition of and binding to protein surfaces. Such interactions are fundamental to many biological processes and are mediated by a combination of non-covalent forces that dictate binding specificity and affinity. nih.govnih.gov
The binding mechanism is a process of molecular recognition, where the peptide identifies and docks onto a specific site on a target protein. nih.gov Short, linear peptides like this compound often function as Molecular Recognition Features (MoRFs) . wesleyan.edu In their unbound state in solution, they are typically intrinsically disordered, but they undergo a disorder-to-order transition upon binding to their protein partner, adopting a stable conformation within the binding pocket. wesleyan.edu
The primary driving forces for this recognition and binding include:
Electrostatic Interactions: The tetracationic arginine tract is a dominant feature, steering the peptide towards regions of negative electrostatic potential on a protein's surface, such as patches rich in aspartic and glutamic acid residues. nih.gov
Hydrophobic Interactions: The two bulky, nonpolar tryptophan residues can anchor the peptide into hydrophobic pockets or clefts on the protein surface, displacing water molecules and contributing favorably to the binding energy. nih.gov
Cation-π Interactions: A particularly important interaction involves the positively charged guanidinium group of an arginine residue and the electron-rich aromatic face of a tryptophan indole ring. mdpi.com This interaction can occur intramolecularly within the peptide or intermolecularly between the peptide's arginine residues and aromatic residues (Trp, Tyr, Phe) on the protein, significantly stabilizing the complex. mdpi.com
Hydrogen Bonding: The guanidinium group of arginine is an excellent hydrogen bond donor, and the indole nitrogen of tryptophan can also donate a hydrogen bond. mdpi.com These groups, along with the peptide backbone, can form a network of hydrogen bonds with suitable acceptor and donor groups on the protein, enhancing binding specificity. mdpi.com
Table of Mentioned Compounds
Role of the Polyarginine Sequence in Protein Binding Affinity and Specificity
The polyarginine sequence within the this compound peptide is a primary determinant of its interaction with protein surfaces, significantly influencing both binding affinity and specificity. The guanidinium groups of the arginine residues are capable of forming multiple hydrogen bonds and strong electrostatic interactions with negatively charged residues such as aspartate and glutamate (B1630785) on protein surfaces. This electrostatic attraction is a key driver of the initial, often long-range, association between the peptide and its protein target.
Influence of Tryptophan Residues in Peptide-Protein Interface Formation (e.g., π-Cation Interactions)
The two tryptophan residues in this compound play a crucial role in the formation and stabilization of the peptide-protein interface. The indole side chain of tryptophan is large and aromatic, enabling it to participate in a variety of non-covalent interactions. acs.org A particularly significant interaction is the π-cation interaction, which occurs between the electron-rich indole ring of tryptophan and the positively charged guanidinium group of a nearby arginine residue, either intramolecularly within the peptide or with a cationic residue on the protein surface. researchgate.netpnas.org These interactions can contribute significantly to the stability of protein structures and peptide-protein complexes. researchgate.netpnas.org
Surveys of protein structures have shown that interactions between aromatic and positively charged residues are common and that the geometry is often biased towards a favorable π-cation interaction. pnas.org Specifically, the arginine-tryptophan pairing is considered to have one of the strongest interaction energies among possible π-cation pairs. researchgate.net Beyond π-cation interactions, tryptophan residues are critical for anchoring the peptide into hydrophobic pockets on the protein surface. nih.gov The hydrophobic nature of the indole ring facilitates its insertion into nonpolar regions of a protein, which can be a major driver of binding affinity. nih.govnih.gov This combination of electrostatic, hydrogen bonding, and hydrophobic interactions mediated by both arginine and tryptophan residues creates a robust and often highly specific binding interface.
Computational and Experimental Strategies for Characterizing this compound Protein Interactions
A variety of computational and experimental methods are employed to characterize the interactions between peptides like this compound and their protein targets. researchgate.net These strategies provide insights into binding affinity, specificity, and the structural details of the interaction interface.
Computational Strategies:
Computational approaches offer a cost-effective means to predict and analyze peptide-protein interactions. nih.gov
Molecular Docking: This method predicts the preferred orientation of the peptide when bound to a protein, helping to identify potential binding sites and poses. nih.govspringernature.com
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the peptide-protein complex over time, providing insights into the stability of the interaction and conformational changes that may occur upon binding. rsc.org
Machine Learning and Deep Learning Models: These newer approaches use sequence and structure data to predict peptide-protein interaction sites and affinities with increasing accuracy. rsc.org
| Computational Strategy | Description | Key Insights |
| Molecular Docking | Predicts the binding conformation and orientation of the peptide on the protein surface. | Binding pose, potential binding sites, initial affinity estimates. |
| Molecular Dynamics (MD) | Simulates the movement of atoms in the complex over time. | Complex stability, conformational changes, thermodynamic properties. |
| Machine Learning (ML) | Uses algorithms trained on existing data to predict interactions. | Interaction probability, binding site prediction. |
Experimental Strategies:
Experimental techniques are essential for validating computational predictions and providing quantitative data on binding interactions. nih.govnih.gov
Affinity Chromatography/Pull-down Assays: These methods are used to isolate and identify binding partners from complex mixtures. nih.gov
Surface Plasmon Resonance (SPR): SPR is a label-free technique that provides real-time quantitative data on binding kinetics (association and dissociation rates) and affinity. nih.govnih.gov
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding, providing a complete thermodynamic profile of the interaction, including enthalpy and entropy. nih.gov
Förster Resonance Energy Transfer (FRET): This fluorescence-based technique can measure distances between labeled peptide and protein molecules to monitor binding and conformational changes. nih.govmdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide high-resolution structural information about the peptide-protein complex in solution. researchgate.net
| Experimental Strategy | Principle | Data Obtained |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to a sensor surface. | Binding affinity (KD), kinetics (kon, koff). |
| Isothermal Titration Calorimetry (ITC) | Measures heat released or absorbed during binding. | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS). |
| Fluorescence-based Assays (e.g., FRET) | Detects changes in fluorescence properties upon binding. | Binding confirmation, proximity of molecules. |
| Affinity Chromatography | Uses immobilized bait to capture interacting prey from a lysate. | Identification of binding partners. |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | 3D structure of the complex, identification of interaction interface. |
Peptide-Nucleic Acid Interactions of this compound
Electrostatic Interactions with Anionic Nucleic Acid Backbones
The interaction between this compound and nucleic acids (DNA and RNA) is fundamentally driven by strong electrostatic attraction. acs.org The phosphate groups in the sugar-phosphate backbone of nucleic acids impart a high density of negative charge. The four arginine residues of the peptide possess positively charged guanidinium groups at physiological pH. This charge complementarity leads to a robust electrostatic interaction, where the cationic peptide is drawn to the anionic nucleic acid backbone. ucla.eduembopress.org This initial binding event is often a prerequisite for any subsequent, more specific interactions and can lead to the condensation or compaction of the nucleic acid. embopress.org The strength of this interaction is significant, as arginine-rich peptides are known to bind avidly to both DNA and RNA. embopress.org
Potential for Sequence-Specific or Non-Specific Binding Modes
While the initial interaction is dominated by non-specific electrostatic forces, arginine-rich motifs (ARMs) are capable of achieving high-affinity, sequence-specific recognition of nucleic acids. nih.gov
Non-Specific Binding: The strong positive charge of the polyarginine sequence allows the peptide to bind to virtually any nucleic acid sequence through electrostatic interactions with the phosphate backbone. This mode of binding is largely independent of the specific nucleobase sequence. embopress.org
Specific Binding: Specificity arises from a combination of factors beyond simple charge attraction. The guanidinium group of arginine is unique in its ability to form a network of hydrogen bonds with functional groups on the nucleobases, often within the major or minor grooves of DNA or in the complex folds of RNA. nih.gov The peptide can adopt a specific conformation upon binding to a particular nucleic acid structure, allowing for a precise fit. For example, the ARM from the HIV-1 Rev protein binds specifically to a structured RNA element known as the Rev-responsive element (RRE). nih.gov Studies have shown that even single amino acid substitutions in an ARM can dramatically reduce its binding affinity for its cognate RNA target, highlighting the potential for high specificity. researchgate.netnih.gov The tryptophan residues may also contribute to specificity by intercalating between base pairs or binding in grooves, further stabilizing the complex.
Methodologies for Studying Peptide-Nucleic Acid Interactions (e.g., Electrophoretic Mobility Shift Assays, Fluorescence-based Assays)
Several biophysical techniques are commonly used to investigate the binding of peptides like this compound to nucleic acids.
Electrophoretic Mobility Shift Assay (EMSA): Also known as a gel shift or gel retardation assay, EMSA is a fundamental technique for detecting peptide-nucleic acid interactions. nih.govopenresearchlibrary.org It is based on the principle that a nucleic acid-peptide complex will migrate more slowly through a non-denaturing polyacrylamide or agarose (B213101) gel than the free nucleic acid. researchgate.netthermofisher.com By titrating the peptide concentration against a fixed amount of labeled nucleic acid, one can determine the binding affinity (dissociation constant, Kd). openresearchlibrary.org This method can be used qualitatively to confirm an interaction and quantitatively to measure its strength. nih.govresearchgate.net
Fluorescence-based Assays: These methods offer high sensitivity and are amenable to high-throughput screening. researchgate.net
Fluorescence Polarization (FP)/Anisotropy: In this technique, a small, fluorescently labeled nucleic acid tumbles rapidly in solution, resulting in low fluorescence polarization. researchgate.net Upon binding to the larger peptide, the tumbling rate of the complex slows dramatically, leading to an increase in polarization. This change can be used to monitor the binding event and determine binding constants. researchgate.net
Fluorescence Quenching/Enhancement Assays: The intrinsic fluorescence of the tryptophan residues in the peptide can be exploited. Binding to a nucleic acid can either quench or enhance this fluorescence, providing a signal to monitor the interaction. nih.gov Alternatively, an extrinsic fluorophore can be attached to the nucleic acid, which changes its emission properties upon peptide binding. acs.orgnih.gov For example, an ethidium (B1194527) bromide (EtBr) exclusion assay can be used; the fluorescence of EtBr, which intercalates into DNA, is reduced when a peptide binds and displaces it or condenses the DNA. acs.org
| Methodology | Principle | Information Gained |
| Electrophoretic Mobility Shift Assay (EMSA) | Slower migration of peptide-nucleic acid complexes in a gel compared to free nucleic acid. | Binding confirmation, relative affinity, stoichiometry. nih.govresearchgate.net |
| Fluorescence Polarization (FP) | Change in the rotational speed of a fluorescently labeled nucleic acid upon peptide binding. | Binding affinity (KD), kinetics. researchgate.net |
| Fluorescence Spectroscopy | Monitoring changes in fluorescence intensity or wavelength of intrinsic (Trp) or extrinsic probes. | Binding confirmation, affinity, conformational changes. acs.orgnih.gov |
Supramolecular Organization and Self Assembly of H Arg Arg Arg Arg Trp Trp Oh
Fundamental Principles of Peptide Self-Assembly Relevant to H-Arg-Arg-Arg-Arg-Trp-Trp-OH
Peptide self-assembly is a bottom-up approach for creating well-defined nanomaterials, where the primary sequence of the peptide dictates the resulting supramolecular structure. Short amphiphilic peptides, such as this compound, are particularly effective in forming nanostructures like nanofibers, nanotubes, and nanovesicles. The process is driven by the tendency of the peptide monomers to arrange themselves in a way that minimizes unfavorable interactions and maximizes favorable ones with the surrounding solvent, typically water. The final assembled architecture is the result of a complex interplay between various non-covalent forces.
Non-Covalent Driving Forces in this compound Self-Assembly
The spontaneous organization of this compound into higher-order structures is primarily driven by a combination of non-covalent interactions. These forces, although individually weak compared to covalent bonds, collectively provide the necessary energy to form stable supramolecular assemblies. The key interactions at play in the assembly of this peptide include hydrogen bonding, hydrophobic interactions, electrostatic forces, π-π stacking, and van der Waals forces. The balance and synergy among these interactions determine the morphology and stability of the final nanostructures.
Table 1: Overview of Non-Covalent Interactions in Peptide Self-Assembly This table is interactive. Click on the headers to sort.
| Interaction Type | Description | Relevant Residues in Peptide | Typical Energy (kcal/mol) |
|---|---|---|---|
| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom (donor) and another nearby electronegative atom (acceptor). | Peptide Backbone (N-H, C=O), Arginine (guanidinium group), Tryptophan (indole N-H) | 1-7 |
| Hydrophobic Interactions | The tendency of nonpolar molecules or groups to aggregate in an aqueous solution and exclude water molecules. | Tryptophan (indole ring) | Variable, entropy-driven |
| Electrostatic Interactions | Attractive or repulsive forces between charged species. Includes ionic bonds (salt bridges) and cation-π interactions. | Arginine (guanidinium group), Tryptophan (indole ring for cation-π) | 3-8 (salt bridge), 1-5 (cation-π) |
| π-π Stacking | Attractive, noncovalent interactions between the electron clouds of aromatic rings. | Tryptophan (indole ring) | 1-3 |
| Van der Waals Forces | Weak, short-range electrostatic forces between dipoles, including London dispersion forces. | All atoms in the peptide | 0.5-1 |
Hydrogen bonds are crucial for the formation of stable, ordered peptide assemblies. In the self-assembly of this compound, hydrogen bonds can form in two key locations: the peptide backbone and the amino acid side chains.
Peptide Backbone: The repeating amide (-NH) and carbonyl (-C=O) groups along the peptide backbone can form intermolecular hydrogen bonds. This interaction often leads to the formation of β-sheet structures, a common motif in self-assembling peptides, where peptide chains align parallel or anti-parallel to each other.
Side Chains: The side chains of both arginine and tryptophan contribute significantly to the hydrogen-bonding network. The guanidinium (B1211019) group of each of the four arginine residues has five hydrogen bond donors, allowing for extensive interactions with water, counter-ions, or other peptide molecules. The indole (B1671886) ring of each tryptophan residue contains an N-H group that can also act as a hydrogen bond donor. These side-chain interactions add to the stability and specificity of the assembled structure.
Hydrophobic interactions are a major driving force for the self-assembly of amphiphilic molecules in water. The two tryptophan residues at the C-terminus of this compound provide a significant hydrophobic domain.
The N-terminal region of the peptide, consisting of four consecutive arginine residues, is strongly polycationic at physiological pH. The guanidinium group of arginine is highly basic and remains protonated over a wide pH range. These positive charges lead to significant electrostatic interactions.
Initially, the strong repulsive forces between the positively charged arginine residues might be expected to prevent aggregation. However, these electrostatic interactions are fundamental to the assembly process. The repulsion can be screened by counter-ions in the solution, allowing the peptides to approach each other. Furthermore, the arginine side chains can engage in favorable electrostatic interactions, such as forming salt bridges with anionic species or participating in cation-π interactions. In this specific peptide, the positively charged guanidinium group of arginine can interact favorably with the electron-rich indole ring of tryptophan, forming a stabilizing cation-π bond that can contribute to peptide folding and assembly.
Table 2: Key Physicochemical Properties of Arginine and Tryptophan Side Chains This table is interactive. Click on the headers to sort.
| Amino Acid | Side Chain Group | Key Property | Role in Self-Assembly |
|---|---|---|---|
| Arginine (Arg) | Guanidinium | Positively charged (cationic), H-bond donor | Electrostatic interactions (repulsion/attraction), Cation-π interactions, Hydrogen bonding |
| Tryptophan (Trp) | Indole | Aromatic, Hydrophobic, H-bond donor | Hydrophobic interactions, π-π stacking, Cation-π interactions, Hydrogen bonding |
The aromatic nature of the tryptophan side chains allows for π-π stacking interactions, which are a significant stabilizing force in many self-assembled systems. This interaction occurs when the electron-rich π-orbitals of adjacent indole rings overlap, creating an attractive force.
In the assembly of this compound, the two tryptophan residues can arrange to facilitate this stacking. This interaction is highly directional and contributes to the formation of ordered, regular structures. Tryptophan is particularly effective at this, as its large indole ring system provides a substantial surface area for interaction, leading to stronger stacking energies compared to other aromatic amino acids like phenylalanine or tyrosine. These π-π interactions work in concert with hydrophobic forces to create a stable core for the supramolecular structure.
Van der Waals forces are the weakest of the non-covalent interactions, arising from temporary fluctuations in electron density around atoms. While individually weak, their cumulative effect can be substantial when molecules are in close contact.
Influence of Peptide Sequence (Arginine and Tryptophan Arrangement) on Self-Assembly Propensity and Morphology
The primary sequence of this compound is fundamentally responsible for its self-assembly characteristics. The molecule possesses a distinct amphiphilic nature, with a highly cationic, hydrophilic block of four arginine residues and a hydrophobic, aromatic block of two tryptophan residues. This segregation of polar and non-polar domains is a critical driver for supramolecular organization.
Role of Arginine (Arg): The four consecutive arginine residues provide a strong positive charge at physiological pH. This cationic segment promotes water solubility and engages in electrostatic interactions with anionic species or surfaces. The guanidinium group of arginine is also a proficient hydrogen bond donor, contributing to the stability of assembled structures. nih.gov
Role of Tryptophan (Trp): The two tryptophan residues, with their large, hydrophobic indole side chains, are crucial for driving the assembly process through the hydrophobic effect in aqueous solutions. chalmers.se The aromatic nature of tryptophan facilitates π-π stacking interactions between peptide molecules, which further stabilizes the resulting nanostructures. nih.gov The tryptophan side chain shows a strong preference for the interfacial region of lipid bilayers, a property that influences the morphology of self-assembled structures. nih.gov
Influence of Arrangement: The block-copolymer-like sequence (Arg-Arg-Arg-Arg)-(Trp-Trp) is significant. Studies on various arginine- and tryptophan-rich peptides have shown that the number and, critically, the position of tryptophan residues can significantly affect the peptide's interaction with membranes and its aggregation behavior. chalmers.senih.gov For this compound, this specific arrangement leads to the formation of assemblies where the tryptophan residues likely form a hydrophobic core, shielded from the aqueous environment, while the flexible, charged arginine block forms a hydrophilic corona. This balance between the electrostatic repulsion of the arginine headgroups and the hydrophobic/π-π attraction of the tryptophan tails governs the ultimate morphology of the nanostructures.
| Feature | Description | Key Interactions |
| Hydrophilic Domain | Composed of four consecutive Arginine (Arg) residues. | Electrostatic interactions, Hydrogen bonding. |
| Hydrophobic Domain | Composed of two consecutive Tryptophan (Trp) residues. | Hydrophobic effect, π-π stacking. |
| Amphiphilicity | Segregation of polar and non-polar domains within the peptide sequence. | Drives the formation of core-shell type structures in aqueous media. |
Self-Assembly Pathways and Kinetic Control Mechanisms of this compound
The formation of supramolecular structures from this compound is not an instantaneous event but follows specific assembly pathways that can be influenced by environmental conditions. This allows for kinetic control over the final morphology, meaning different structures can be formed by manipulating the assembly process.
The self-organization is a bottom-up process where individual peptide monomers associate to form larger, ordered ensembles. researchgate.net The pathway is governed by a delicate energy balance between various non-covalent forces. acs.org The process can be understood through the principles of solvation-directed self-assembly, where interactions with the solvent play a crucial role. acs.org
Under thermodynamic control, the peptide molecules assemble into the most energetically stable structure. However, the system can be guided into a "kinetically trapped" state, which is stable but not the global energy minimum. acs.org This can be achieved by altering factors such as:
Solvent Composition: The addition of co-solvents can change the solvation of different parts of the peptide, favoring one type of assembly over another. acs.org
pH and Ionic Strength: These factors modulate the electrostatic repulsion between the arginine headgroups, thereby influencing the packing and curvature of the resulting nanostructures.
By carefully controlling these parameters, it is possible to direct the self-assembly of this compound toward a desired morphology, highlighting the dynamic and tunable nature of this process. rsc.org
Higher-Order Structures Formed by this compound Self-Assembly
The inherent amphiphilicity and specific sequence of this compound enable its assembly into a variety of well-defined, higher-order nanostructures in aqueous solution.
Formation of Well-Defined Nanostructures (e.g., Nanofibers, Micelles, Vesicles)
Peptides rich in tryptophan and arginine are well-documented for their propensity to form ordered nanostructures. acs.orgnih.gov Based on its molecular design and comparisons with similar peptides, this compound is expected to form several distinct morphologies:
Micelles: These are spherical structures where the hydrophobic tryptophan tails aggregate to form a core, and the hydrophilic arginine heads form a protective outer shell, or corona, that interfaces with water.
Vesicles: Similar to micelles, vesicles are spherical but contain an aqueous cavity. They are formed from a bilayer-like arrangement of the peptides, with the arginine blocks facing both the external solution and the internal cavity. Cyclic peptides with alternating tryptophan and arginine residues have been shown to form vesicle-like nanostructures. auhs.edu
Nanofibers: Elongated, fibrillar structures can also form, typically stabilized by intermolecular hydrogen bonds that create a β-sheet-like backbone, with the arginine and tryptophan side chains displayed on the exterior. nih.govnih.gov The formation of β-sheets is a common feature in the self-assembly of many short peptides. nih.gov
| Nanostructure | Probable Driving Force | Structural Description |
| Micelles | Hydrophobic effect | Spherical assembly with a Trp core and Arg corona. |
| Vesicles | Amphiphilic packing | Hollow sphere with a peptide bilayer enclosing an aqueous core. auhs.edu |
| Nanofibers | β-sheet formation via H-bonding | Elongated, high-aspect-ratio fibrils. nih.gov |
Characterization of Structural Characteristics of Self-Assembled this compound (e.g., Cryo-EM, AFM)
To confirm the formation and elucidate the specific characteristics of these nanostructures, a suite of high-resolution imaging and spectroscopic techniques is employed.
Direct Visualization:
Cryogenic Electron Microscopy (Cryo-EM): This technique allows for the visualization of the self-assembled structures in a near-native, hydrated state by flash-freezing the sample. It can provide detailed information about the morphology, size, and shape of micelles, vesicles, or nanofibers. frontiersin.org
Atomic Force Microscopy (AFM): AFM is used to image the surface topography of the nanostructures, providing precise measurements of their height, width, and length, which is particularly useful for characterizing nanofibers deposited on a substrate.
Structural and Spectroscopic Analysis:
Circular Dichroism (CD) Spectroscopy: CD is essential for determining the secondary structure of the peptides within the assembled state. It can detect the presence of characteristic signatures for β-sheets, α-helices, or random coil conformations, providing insight into the molecular packing. nih.govnih.gov
Dynamic Light Scattering (DLS): DLS is used to determine the average hydrodynamic size and size distribution of the nanostructures in solution, which is useful for monitoring the assembly process.
Academic Implications of this compound Supramolecular Architectures
The ability of this compound to self-assemble into ordered structures with distinct microenvironments has significant academic implications, particularly in the field of biomimetic catalysis.
Potential for Enzyme Mimicry and Catalysis through Confined Self-Assembled Environments
Natural enzymes achieve their remarkable catalytic efficiency by providing a precisely structured active site that binds substrates and facilitates chemical transformations. The self-assembled nanostructures of this compound can mimic this fundamental principle by creating confined reaction environments. exlibrisgroup.commdpi.com
The hydrophobic core of a micelle or the internal bilayer of a vesicle, formed by the tryptophan residues, can create a non-polar microenvironment that is shielded from bulk water. mdpi.com This "hydrophobic pocket" can:
Concentrate Reactants: Hydrophobic substrate molecules can partition from the aqueous phase into the core, increasing their local concentration and the probability of reaction.
Stabilize Transition States: The non-polar environment can stabilize the transition states of certain reactions, such as hydrolysis, thereby lowering the activation energy. nih.gov
Promote Specific Reactions: Self-assembling peptides have been successfully designed to mimic the function of hydrolases and peroxidases. nih.govrsc.org For instance, a tripeptide containing proline, arginine, and tryptophan has been shown to self-assemble into micelles that catalyze aldol (B89426) reactions in water. nih.gov
The positively charged arginine corona could also contribute to catalysis by electrostatically attracting and orienting anionic substrates near the catalytic core. This combination of a hydrophobic reaction center and a charged binding interface provides a simple yet powerful model for exploring the fundamental principles of enzyme function and for developing novel, peptide-based artificial enzymes. exlibrisgroup.comresearchgate.net
Computational Modeling and Simulation of H Arg Arg Arg Arg Trp Trp Oh
Molecular Dynamics (MD) Simulations for H-Arg-Arg-Arg-Arg-Trp-Trp-OH Conformational Dynamics
Molecular dynamics (MD) simulations offer a powerful lens through which to observe the conformational landscape of this compound. By simulating the atomic motions of the peptide over time, MD can reveal the ensemble of structures the peptide adopts in solution and in complex with other molecules. mdpi.com These simulations are governed by force fields that approximate the potential energy of the system, allowing for the exploration of the peptide's dynamic behavior. dtu.dk
Simulation of this compound Interactions with Lipid Bilayers at Atomic Resolution
The interaction of this compound with lipid bilayers is of significant interest, given the peptide's amphipathic nature. The positively charged arginine residues are expected to interact favorably with the negatively charged phosphate (B84403) groups of lipid headgroups in bacterial membranes, while the hydrophobic tryptophan residues have a known preference for the interfacial region of lipid bilayers. nih.govresearchgate.net
All-atom MD simulations can provide a detailed, atomic-level picture of this interaction. nih.govresearchgate.net Such simulations would likely show the initial electrostatic attraction of the peptide to the membrane surface, mediated by the arginine residues. Subsequently, the tryptophan side chains would be observed to insert into the interfacial region of the bilayer, anchoring the peptide to the membrane. semanticscholar.orgnih.gov The orientation of the peptide at the interface would be a key parameter to analyze, with the arginine residues remaining in the aqueous phase to interact with the lipid headgroups, and the tryptophan residues partitioning into the less polar region of the membrane. The simulations could also reveal any peptide-induced changes in membrane properties, such as lipid ordering, membrane thinning, or the formation of water pores, which are often associated with the activity of antimicrobial peptides. nih.gov
Simulation of this compound Interactions with Protein Targets
The interaction of this compound with protein targets is a key determinant of its biological function. MD simulations can be employed to study the dynamics of the peptide-protein complex, providing insights into the stability of the interaction and the specific residues involved. uniroma1.it The tryptophan and arginine residues are known to be important for protein-protein interactions. nih.gov
Simulations of the peptide bound to a protein target would allow for the analysis of the intermolecular interactions, such as hydrogen bonds, salt bridges, and cation-π interactions, that stabilize the complex. The flexibility of both the peptide and the protein in the bound state can be assessed, revealing any conformational changes that occur upon binding. uniroma1.it By calculating the binding free energy from the simulation trajectories, it is possible to estimate the affinity of the peptide for its protein target. These simulations can also help to identify "hotspot" residues that are critical for the interaction, providing valuable information for the design of peptide analogs with improved binding properties.
Quantum Mechanical (QM) Approaches for Specific Intra- and Intermolecular Interactions
Detailed Analysis of Hydrogen Bonding and π-Stacking within this compound
QM calculations can be used to analyze the intramolecular interactions that stabilize the various conformations of this compound. Hydrogen bonds can form between the backbone amide groups, as well as between the side chains of the arginine and tryptophan residues. The guanidinium (B1211019) group of arginine is a potent hydrogen bond donor, while the indole (B1671886) ring of tryptophan can act as a hydrogen bond acceptor. mdpi.com
Peptide Docking and Binding Site Prediction for this compound
Computational docking is a valuable technique for predicting the binding mode of a peptide to its protein target. mdpi.com For this compound, docking algorithms can be used to explore the possible binding poses of the peptide in the active site or at the interface of a target protein. These algorithms typically use a scoring function to rank the different poses, with the highest-scoring pose representing the most likely binding mode. oup.com
Application of Machine Learning and Artificial Intelligence in Polyarginine-Tryptophan Peptide Design and Behavior Prediction
The confluence of machine learning (ML) and artificial intelligence (AI) with peptide science has catalyzed a paradigm shift in the design and behavioral prediction of polyarginine-tryptophan peptides like this compound. These computational strategies offer a rapid and cost-effective alternative to traditional, labor-intensive experimental methods for discovering and optimizing peptides with desired functionalities. frontiersin.org By leveraging vast datasets of known peptides, ML models can discern intricate patterns within amino acid sequences to forecast a range of properties, including cell penetration, antimicrobial activity, and membrane interaction. nih.govfrontiersin.org
The core of this approach lies in translating peptide sequences into numerical descriptors that encapsulate their physicochemical and structural characteristics. These descriptors, which can range from simple amino acid composition to complex topological representations, serve as the input for various ML algorithms. nih.govarxiv.org These algorithms are trained to establish a quantitative structure-activity relationship (QSAR), enabling the prediction of a peptide's behavior based on its sequence. mdpi.com
A variety of machine learning models have been employed for the prediction of cell-penetrating peptides (CPPs), a class to which polyarginine-tryptophan peptides belong. These include Support Vector Machines (SVM), Random Forests (RF), Artificial Neural Networks (ANN), and more recently, deep learning architectures. frontiersin.orgscitepress.org These models are trained on extensive datasets of experimentally validated CPPs and non-CPPs to learn the features that differentiate them. nih.govbiorxiv.org For instance, a two-layer prediction framework named MLCPP was developed to first classify a peptide as a CPP or non-CPP and then to predict its uptake efficiency. nih.gov
The features used to train these models are critical for their predictive power. Common descriptors include:
Amino Acid Composition (AAC): The frequency of each of the 20 standard amino acids in the peptide sequence. nih.gov
Dipeptide Composition (DPC): The frequency of all possible pairs of adjacent amino acids. frontiersin.org
Physicochemical Properties (PCPs): Characteristics such as hydrophobicity, isoelectric point, molecular weight, and charge. nih.govbiorxiv.org
Structural and Topological Features: Descriptors that capture information about the predicted secondary structure or the spatial arrangement of amino acids. arxiv.orgnih.gov
The performance of these predictive models is rigorously evaluated using statistical metrics such as accuracy, sensitivity, specificity, and the Matthews correlation coefficient (MCC). frontiersin.org The table below summarizes the performance of several ML-based tools for CPP prediction, showcasing the continuous improvement in predictive accuracy.
| Tool Name | Machine Learning Algorithm(s) | Key Features Used | Accuracy (%) | MCC |
| MLCPP | SVM, RF, ERT, k-NN | AAC, DPC, AAI, CTD, PCP | 89.6 | Not Reported |
| CPPred-RF | Random Forest | Amino Acid Composition, Physicochemical Properties | 68.88 | Not Reported |
| BChemRF-CPPred | ANN, SVM, Gaussian Process | Structure and Sequence-based Descriptors | 90.66 | Not Reported |
| StackCPPred | Stacking Ensemble | Not Specified | 94.50 | 0.890 |
| DeepCPPred | Deep Learning | Not Specified | Not Reported | 0.878 |
This table is a compilation of data from multiple sources to illustrate the performance of various machine learning models. frontiersin.orgnih.govnih.gov Accuracy and MCC (Matthews Correlation Coefficient) are common metrics for evaluating the performance of classification models.
More advanced approaches are now incorporating large protein language models (pLMs) to generate sophisticated, context-aware embeddings of peptide sequences. oup.combiorxiv.org These models, pre-trained on massive databases of protein sequences, can capture subtle but important sequence information that may be missed by traditional descriptor-based methods. oup.com This has led to the development of new tools with enhanced predictive capabilities for various peptide functions, including protein-membrane interactions. oup.com
In the context of designing new polyarginine-tryptophan peptides, ML and AI offer a powerful iterative framework. nih.govnorthwestern.edu An initial set of peptide sequences can be computationally screened, and their properties predicted. The most promising candidates are then synthesized and experimentally validated. nih.gov The results of these experiments are then fed back into the ML model to retrain and improve its predictive accuracy for the next round of design. nih.gov This active learning approach accelerates the discovery of novel peptides with optimized properties, such as high antimicrobial efficacy and low toxicity. nih.gov
The table below outlines the general workflow for the machine learning-assisted design of polyarginine-tryptophan peptides.
| Step | Description | Key Considerations |
| 1. Data Collection and Curation | Compile a dataset of peptides with known properties relevant to the desired function (e.g., cell penetration, antimicrobial activity). | The quality and diversity of the training data are crucial for model performance. |
| 2. Feature Engineering/Representation | Convert peptide sequences into numerical descriptors or embeddings. | The choice of features should capture the essential chemical and physical properties of the peptides. |
| 3. Model Training | Select and train a suitable machine learning algorithm on the prepared dataset. | The algorithm should be appropriate for the specific prediction task (e.g., classification for CPP vs. non-CPP, regression for uptake efficiency). |
| 4. Model Evaluation and Validation | Assess the performance of the trained model using independent test sets and cross-validation techniques. | This step is essential to ensure the model's generalizability to new, unseen peptides. |
| 5. In Silico Screening and Design | Use the validated model to predict the properties of a large library of virtual or newly designed peptide sequences. | This allows for the rapid exploration of a vast chemical space. |
| 6. Experimental Validation | Synthesize and experimentally test the most promising peptide candidates identified in the in silico screening. | This provides the ground truth data for model refinement. |
| 7. Iterative Refinement | Incorporate the new experimental data into the training set to retrain and improve the machine learning model. | This creates a closed-loop design cycle that continuously enhances predictive accuracy. |
This iterative cycle of computational prediction and experimental validation significantly streamlines the peptide design process, enabling the exploration of a vast sequence space that would be intractable through purely experimental means. nih.gov The application of machine learning and artificial intelligence is therefore a cornerstone of modern computational approaches to designing and understanding the behavior of polyarginine-tryptophan peptides.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
